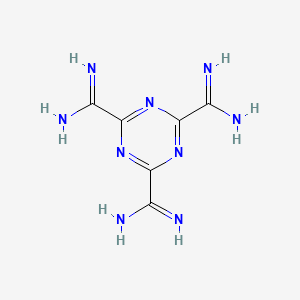
Glycyl-L-glutaminyl-L-leucyl-L-tyrosylglycyl-L-alanyl-L-valyl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-glutaminyl-L-leucyl-L-tyrosylglycyl-L-alanyl-L-valyl-L-leucine is a peptide composed of eight amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-glutaminyl-L-leucyl-L-tyrosylglycyl-L-alanyl-L-valyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like HBTU or DIC.
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide.
Analyse Des Réactions Chimiques
Types of Reactions
Glycyl-L-glutaminyl-L-leucyl-L-tyrosylglycyl-L-alanyl-L-valyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using water, often catalyzed by enzymes like proteases.
Oxidation: Oxidizing agents can modify certain amino acid residues, such as tyrosine.
Reduction: Reducing agents can affect disulfide bonds if present.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases or acidic/basic hydrolysis.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Major Products
Hydrolysis: Smaller peptide fragments or individual amino acids.
Oxidation/Reduction: Modified amino acid residues.
Applications De Recherche Scientifique
Glycyl-L-glutaminyl-L-leucyl-L-tyrosylglycyl-L-alanyl-L-valyl-L-leucine has several scientific research applications:
Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Pharmacology: Investigating its pharmacokinetics and pharmacodynamics.
Industry: Used in the development of peptide-based materials and as a model compound in peptide synthesis research.
Mécanisme D'action
The mechanism of action of Glycyl-L-glutaminyl-L-leucyl-L-tyrosylglycyl-L-alanyl-L-valyl-L-leucine depends on its specific biological activity. Generally, peptides exert their effects by binding to specific receptors or enzymes, triggering a cascade of biochemical events. The molecular targets and pathways involved can vary widely based on the peptide’s structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-leucine: A simpler dipeptide used as a substrate in enzymatic studies.
Glycyl-L-glutaminyl-L-leucyl-L-histidyl-L-tryptophyl-L-valyl-L-prolyl-L-alpha-glutamyl-L-leucine: Another peptide with a similar sequence but different biological properties.
Uniqueness
Glycyl-L-glutaminyl-L-leucyl-L-tyrosylglycyl-L-alanyl-L-valyl-L-leucine is unique due to its specific sequence and potential biological activities. Its combination of amino acids may confer distinct properties, making it valuable for specific research applications.
Propriétés
Numéro CAS |
922510-16-5 |
|---|---|
Formule moléculaire |
C38H61N9O11 |
Poids moléculaire |
819.9 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C38H61N9O11/c1-19(2)14-26(44-35(54)25(12-13-29(40)49)43-30(50)17-39)36(55)45-27(16-23-8-10-24(48)11-9-23)34(53)41-18-31(51)42-22(7)33(52)47-32(21(5)6)37(56)46-28(38(57)58)15-20(3)4/h8-11,19-22,25-28,32,48H,12-18,39H2,1-7H3,(H2,40,49)(H,41,53)(H,42,51)(H,43,50)(H,44,54)(H,45,55)(H,46,56)(H,47,52)(H,57,58)/t22-,25-,26-,27-,28-,32-/m0/s1 |
Clé InChI |
ASFXFHAQXABKGA-DBGAQYPKSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CN |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-Dichloro-n-[(4-fluoro-1-propylpiperidin-4-yl)methyl]benzamide](/img/structure/B14186047.png)





![Ethyl [(2-oxo-3,4-dihydro-2H-pyrrol-5-yl)oxy]acetate](/img/structure/B14186079.png)
![[(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene](/img/structure/B14186091.png)


![6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14186110.png)


